molecular formula C11H14BrN B1364884 2-(4-Bromobenzyl)pyrrolidine CAS No. 383127-68-2

2-(4-Bromobenzyl)pyrrolidine

Cat. No. B1364884
M. Wt: 240.14 g/mol
InChI Key: PRNKZLSWJHKYQX-UHFFFAOYSA-N
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Description

“2-(4-Bromobenzyl)pyrrolidine” is a chemical compound with the molecular formula C11H14BrN . It has an average mass of 240.140 Da and a monoisotopic mass of 239.030960 Da .


Synthesis Analysis

The synthesis of pyrrolidine derivatives, including “2-(4-Bromobenzyl)pyrrolidine”, often involves ring construction from different cyclic or acyclic precursors or functionalization of preformed pyrrolidine rings . The stereoselective synthesis of N-acyl- and N-Boc-protected pyrrolidines via Pd-catalyzed reactions of γ-(N-acylamino) alkenes and γ-(N-Boc-amino) alkenes with aryl bromides proceeds with generally high levels of diastereoselectivity .


Molecular Structure Analysis

The pyrrolidine ring, a five-membered saturated aliphatic heterocycle with one nitrogen atom and four carbon atoms, is a key feature of "2-(4-Bromobenzyl)pyrrolidine" . The stereogenicity of carbons in the pyrrolidine ring can lead to different biological profiles of drug candidates due to the different binding modes to enantioselective proteins .


Chemical Reactions Analysis

Pyrrolidine derivatives, including “2-(4-Bromobenzyl)pyrrolidine”, are often involved in various chemical reactions. For instance, the combination of readily available and stable O-benzoylhydroxylamines as alkyl nitrene precursors and a proficient rhodium catalyst can provide various pyrrolidines in very good yields .


Physical And Chemical Properties Analysis

“2-(4-Bromobenzyl)pyrrolidine” has a density of 1.3±0.1 g/cm³, a boiling point of 306.6±17.0 °C at 760 mmHg, and a flash point of 139.2±20.9 °C . It has a molar refractivity of 58.7±0.3 cm³ and a molar volume of 179.2±3.0 cm³ .

Scientific Research Applications

Synthesis and Medicinal Chemistry

  • Synthesis of Derivatives : The compound 2-(4-Bromobenzyl)pyrrolidine has been used as a starting material in synthesizing various derivatives with potential biological activities. For instance, the synthesis of 2-mercapto-4-(pyrrolidin-1-yl)pyridine derivatives, starting from 2-bromo-4-(pyrrolidin-1-yl)pyridine-3-carbonitrile, has been described. These derivatives exhibited significant bacteriostatic and antituberculosis activity (Miszke et al., 2008).
  • Antifungal Activity : A study involving the synthesis and structure analysis of a compound containing the 4-bromobenzyl group showed moderate antifungal activity. This research illustrates the potential of 4-bromobenzyl derivatives in developing new antifungal agents (Mu et al., 2015).

Organic Chemistry and Material Science

  • Organic Synthesis : In the field of organic chemistry, 2-(4-Bromobenzyl)pyrrolidine has been involved in oxidative radical cyclization processes under reducing conditions. This is crucial for understanding complex organic synthesis mechanisms and the development of new synthetic methodologies (Antonio et al., 1994).
  • Photophysical Studies : Research into the synthesis and characterization of pyridinium derivatives, including those with a 4-bromobenzyl group, has explored their mechanofluorochromic and aggregation-induced emission characteristics. These studies are vital for the development of new materials with specific optical properties (Weng et al., 2018).

Biomedical Research

  • Antimicrobial Activity : The synthesis of new cyanopyridine derivatives using 2-bromo-4-(pyrrolidin-1-yl)pyridine-3-carbonitrile as a substrate has shown promising antimicrobial activity against various bacteria, indicating potential applications in antibiotic development (Bogdanowicz et al., 2013).
  • Growth Inhibition in Tumor Cells : Functionalized pyrrolidines, including those with 4-bromobenzyl derivatives, have shown efficacy in inhibiting the growth of human glioblastoma and melanoma cells. This suggests potential applications in cancer therapy (Fiaux et al., 2005).

Safety And Hazards

When handling “2-(4-Bromobenzyl)pyrrolidine”, it’s important to avoid dust formation and avoid breathing mist, gas, or vapours. Contact with skin and eyes should be avoided. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation and remove all sources of ignition .

Future Directions

The pyrrolidine ring, a key feature of “2-(4-Bromobenzyl)pyrrolidine”, is a versatile scaffold for novel biologically active compounds. It’s expected that this work can guide medicinal chemists to the best approach in the design of new pyrrolidine compounds with different biological profiles .

properties

IUPAC Name

2-[(4-bromophenyl)methyl]pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrN/c12-10-5-3-9(4-6-10)8-11-2-1-7-13-11/h3-6,11,13H,1-2,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRNKZLSWJHKYQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)CC2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30398528
Record name 2-[(4-bromophenyl)methyl]pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30398528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Bromobenzyl)pyrrolidine

CAS RN

383127-68-2
Record name 2-[(4-Bromophenyl)methyl]pyrrolidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=383127-68-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[(4-bromophenyl)methyl]pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30398528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
I Ilisz, Z Gecse, Z Pataj, F Fülöp, G Tóth… - … of Chromatography A, 2014 - Elsevier
Two chiral stationary phases containing a quinine- or a quinidine-based zwitterionic ion-exchanger as chiral selector were applied for the enantioseparation of 27 unusual cyclic …
Number of citations: 40 www.sciencedirect.com

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